molecular formula C6H11NO2 B14739048 Ethyl aziridin-1-ylacetate CAS No. 2144-56-1

Ethyl aziridin-1-ylacetate

Cat. No.: B14739048
CAS No.: 2144-56-1
M. Wt: 129.16 g/mol
InChI Key: FQKZHVKXVZJJNZ-UHFFFAOYSA-N
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Description

Significance of Aziridine (B145994) Scaffolds in Organic Synthesis

Aziridines, the nitrogen analogs of epoxides, serve as versatile building blocks for the synthesis of a wide array of nitrogen-containing compounds. researchgate.netresearchgate.net Their high reactivity stems from the inherent strain in their three-membered ring structure, making them susceptible to ring-opening reactions with various nucleophiles and electrophiles. researchgate.netrsc.org This reactivity allows for the construction of more complex and stable heterocyclic systems, such as azetidines, imidazoles, and benzodiazepines, many of which exhibit significant biological and industrial importance. researchgate.net

The development of efficient synthetic routes to aziridines has been a long-standing goal for organic chemists. researchgate.netresearchgate.net While early methods were often challenging due to the instability of the aziridine ring, numerous effective strategies are now available, including catalytic alkene aziridination. researchgate.netdigitellinc.com These advancements have made aziridines, including N-H unprotected aziridines, more accessible and have expanded their utility as key intermediates in the synthesis of natural products and other biologically active molecules. researchgate.netnih.gov The ability to undergo stereoselective transformations further enhances their value in asymmetric synthesis. researchgate.net

Overview of Ethyl Aziridin-1-ylacetate in Contemporary Chemical Research

This compound, specifically, has emerged as a valuable and versatile substrate in modern organic synthesis. researchgate.net Its structure incorporates both a reactive aziridine ring and an ester functional group, providing multiple sites for chemical modification. vulcanchem.com This bifunctionality allows for its use as a monomer in the creation of polymers like polyurethane and epoxy resins through ring-opening polymerization. vulcanchem.com Furthermore, its role as a precursor in the synthesis of other compounds, including potential antitumor agents, highlights its significance in medicinal chemistry. nih.govvulcanchem.com

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 2144-56-1 lookchem.com
Molecular Formula C6H11NO2 lookchem.comechemi.com
Molecular Weight 129.16 g/mol vulcanchem.comechemi.com
Boiling Point 155.1°C at 760 mmHg lookchem.com
Density 1.091 g/cm³ lookchem.com
Flash Point 68.2°C lookchem.com
Vapor Pressure 3.08 mmHg at 25°C lookchem.com

The reactivity of this compound is central to its utility. The strained aziridine ring can be readily opened by a variety of nucleophiles, leading to the formation of diverse functionalized amine derivatives. nih.govwikipedia.org This reactivity, coupled with the potential for further transformations of the ester group, makes this compound a powerful tool for the construction of complex molecular architectures.

Synthesis of this compound

A primary and straightforward method for synthesizing this compound involves the nucleophilic substitution reaction between ethyleneimine (aziridine) and ethyl chloroacetate (B1199739). lookchem.com This reaction is typically carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like benzene. lookchem.com The nitrogen atom of the aziridine acts as the nucleophile, displacing the chloride from ethyl chloroacetate to form the desired product.

Another common approach utilizes the reaction of 2-chloroethyl acetate (B1210297) with aziridine under basic conditions. In this SN2 reaction, the aziridine nitrogen displaces the chloride leaving group. vulcanchem.com The yield of this reaction is influenced by factors such as temperature and the strength of the base used, with optimal conditions often reported at 60°C with potassium carbonate. vulcanchem.com

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the reactivity of its strained aziridine ring. This high reactivity allows it to participate in a variety of synthetically useful transformations, primarily ring-opening and cycloaddition reactions.

Ring-Opening Reactions

The most characteristic reaction of aziridines, including this compound, is nucleophilic ring-opening. wikipedia.org The significant angle strain of the three-membered ring provides the driving force for this process, leading to the formation of more stable, open-chain amine derivatives. researchgate.net

A wide range of nucleophiles can effectively open the aziridine ring. These include:

Alcohols and Amines: These reactions, known as alcoholysis and aminolysis, are essentially the reverse of aziridine formation and yield amino ethers and diamines, respectively. wikipedia.org

Thiols: Thiols are particularly effective at opening the aziridine ring, with the attack typically occurring at the less substituted carbon atom in a regioselective manner. nih.gov

Carbon Nucleophiles: Organometallic reagents such as organolithium and organocuprates are also capable of opening the aziridine ring, forming new carbon-carbon bonds. wikipedia.org

Acetate and Azide (B81097): These nucleophiles can be used in alkylative aziridine ring-opening reactions, where the aziridine nitrogen is first alkylated to form a more reactive aziridinium (B1262131) ion, which is then opened by the external nucleophile. nih.gov This strategy provides a route to N-alkylated amines with concomitant introduction of another functional group. nih.gov

The regioselectivity of the ring-opening reaction is a key consideration. In the case of unsymmetrical aziridines, the nucleophile can attack either of the two ring carbons. The outcome is often influenced by the reaction conditions and the nature of the substituents on the aziridine ring. For instance, in the ethylative ring-opening of 2-benzyloxymethylaziridine with ethyl trifluoromethanesulfonate (B1224126) and sodium acetate, the reaction proceeds with a regioselectivity of 88:12 in acetonitrile. nih.gov

Cycloaddition Reactions

Aziridines can also participate in cycloaddition reactions, serving as precursors to azomethine ylides. wikipedia.orgnih.gov These 1,3-dipoles can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions to generate five-membered heterocyclic rings. nih.gov

The formation of the azomethine ylide from an N-substituted aziridine typically occurs through a thermal or photochemical electrocyclic ring-opening reaction. wikipedia.orgnih.gov For this reaction to be effective, the aziridine often requires electron-withdrawing groups on the carbon atoms. wikipedia.org The resulting azomethine ylide can then react with dipolarophiles such as alkenes, alkynes, and ketones. wikipedia.orgnih.gov

For example, the reaction of ethyl diazoacetate with imines, catalyzed by various Lewis acids, can lead to the formation of aziridines. researchgate.net These aziridines can then, in principle, undergo subsequent cycloaddition reactions. The diastereoselectivity of the initial aziridination step is often dependent on the specific catalyst and reaction conditions used.

Applications in Medicinal and Materials Chemistry

The unique reactivity of this compound and other aziridine-containing compounds makes them valuable in both medicinal and materials chemistry.

Medicinal Chemistry

Aziridine-containing compounds have a prominent place in medicinal chemistry due to their diverse biological activities. nih.gov The aziridine moiety is found in several natural products and has been incorporated into numerous synthetic compounds with therapeutic potential. nih.gov

Aziridines are known to act as:

Anticancer agents: Several aziridine-containing compounds, such as Mitomycin C and Thiotepa, are used in chemotherapy due to their antitumor activity. nih.govwikipedia.org They often function as alkylating agents, cross-linking DNA and inhibiting cell division. wikipedia.org this compound itself is considered a precursor for potential antitumor agents. vulcanchem.com

Antibacterial and antifungal agents: The aziridine scaffold has been incorporated into molecules exhibiting antibacterial and antifungal properties. nih.gov

Enzyme inhibitors: Certain aziridine derivatives have been reported as cysteine protease inhibitors. nih.gov

The synthesis of various biologically relevant molecules, such as amino alcohols and alkaloids, has been achieved using N-(1-phenylethyl)aziridine-2-carboxylates, which share structural similarities with this compound. nih.gov These syntheses often rely on the regioselective ring-opening of the aziridine ring as a key step. nih.gov

Materials Science

The bifunctional nature of this compound, possessing both a reactive aziridine ring and an ester group, allows for its application in polymer chemistry. vulcanchem.com The ring-opening polymerization of the aziridine group can be initiated to create cross-linked polymer networks. vulcanchem.com This property makes it a useful monomer for the production of materials such as:

Polyurethanes

Epoxy resins

The ability to form cross-linked structures can impart desirable properties to the resulting polymers, such as increased strength, thermal stability, and chemical resistance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2144-56-1

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

ethyl 2-(aziridin-1-yl)acetate

InChI

InChI=1S/C6H11NO2/c1-2-9-6(8)5-7-3-4-7/h2-5H2,1H3

InChI Key

FQKZHVKXVZJJNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CC1

Origin of Product

United States

Synthetic Methodologies for Aziridine Derivatives, with a Focus on Ethyl Aziridin 1 Ylacetate Precursors

Direct Synthesis of Ethyl Aziridin-1-ylacetate

The most direct route to this compound involves the N-alkylation of an aziridine (B145994) precursor.

Synthetic Approaches involving Ethyleneimine and Chloroacetic Acid Ethyl Ester

The synthesis of this compound can be achieved through the nucleophilic substitution reaction between ethyleneimine (aziridine) and ethyl chloroacetate (B1199739). In this reaction, the nitrogen atom of the highly strained ethyleneimine ring acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that is bonded to chlorine. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. This method represents a standard N-alkylation procedure. The alkylation of nucleic acid bases by ethyleneimine derivatives has been studied, demonstrating the reactivity of the aziridine ring as a nucleophile in alkylation reactions. nih.gov

Conceptual Reaction Scheme:

Reactant 1Reactant 2ProductByproduct
EthyleneimineEthyl ChloroacetateThis compoundHCl

General Aziridination Strategies Applicable to Analogous Aziridine Systems

Beyond the direct alkylation to form this compound, numerous general strategies exist for the synthesis of the core aziridine ring, which are applicable to a wide range of derivatives. These methods are broadly categorized into intramolecular cyclization and intermolecular addition reactions.

Intramolecular Cyclization Routes

Intramolecular methods involve the formation of the aziridine ring from a linear precursor containing both the nitrogen atom and a suitable leaving group.

The cyclization of β-haloamines is a classic and widely used method for aziridine synthesis, often referred to as the Gabriel synthesis of aziridines. chempedia.info This reaction proceeds via an intramolecular nucleophilic substitution (SN2) where the amino group displaces a halide on the adjacent carbon. The process is typically promoted by a base, which deprotonates the amine to increase its nucleophilicity. chempedia.infowikipedia.org

Another fundamental approach is the Wenker synthesis, which converts β-amino alcohols into aziridines. wikipedia.orgorganic-chemistry.orgchempedia.infochemeurope.com The process involves two main steps: first, the amino alcohol is reacted with sulfuric acid to form a β-aminoethyl sulfate (B86663) ester. wikipedia.orgyoutube.com In the second step, treatment with a strong base, such as sodium hydroxide, induces an intramolecular cyclization. wikipedia.org The base removes a proton from the amine, and the resulting nucleophilic nitrogen displaces the sulfate group to form the aziridine ring. wikipedia.orgchempedia.info While effective, the harsh acidic and basic conditions of the traditional Wenker synthesis can limit its application to substrates with sensitive functional groups. chempedia.info Consequently, milder and improved variations of this synthesis have been developed. organic-chemistry.org

Comparison of Intramolecular Cyclization Precursors:

Precursor TypeKey TransformationTypical ReagentsReference
β-HaloamineIntramolecular SN2 displacementBase (e.g., KOH, NaH) chempedia.info
β-Amino AlcoholFormation of sulfate ester, then cyclization1. H₂SO₄; 2. NaOH wikipedia.orgchempedia.info

Intermolecular Aziridination Reactions

These strategies involve the construction of the aziridine ring by bringing together two separate molecular entities, typically an olefin and a nitrogen source.

One of the most powerful and versatile methods for aziridine synthesis is the addition of a nitrene, a reactive intermediate containing a monovalent nitrogen atom, to an alkene. youtube.comwikipedia.org This reaction is a direct [2+1] cycloaddition that forms the three-membered ring in a single step.

Nitrenes are highly reactive and are typically generated in situ from various precursors. wikipedia.org Common sources include:

Azides: Thermolysis or photolysis of azides expels nitrogen gas (N₂) to generate the corresponding nitrene. wikipedia.org

Iminoiodinanes: Hypervalent iodine reagents, such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), are effective nitrene precursors, particularly in metal-catalyzed reactions. acs.orgchemrxiv.org

Haloamines: Reagents like Chloramine-T and Bromamine-T can serve as nitrene sources, often in the presence of a catalyst. acs.org

The reaction is frequently mediated by transition metal catalysts, such as those based on copper, rhodium, or iron, which form a metal-nitrenoid intermediate. acs.orgnih.govmdpi.com This intermediate then transfers the nitrene group to the olefin. Catalysis often provides better control over the reaction, improving yields and selectivity. acs.orgwikipedia.org The choice of catalyst and nitrene precursor can influence the reaction's efficiency and substrate scope. For example, rhodium(II) catalysts have been shown to be effective in the aziridination of olefins using various N-atom precursors. nih.gov

The mechanism of nitrene addition can proceed through different pathways depending on the spin state of the nitrene. Singlet nitrenes, which are often involved in catalyzed reactions, typically add to alkenes in a concerted fashion, leading to a stereospecific outcome where the stereochemistry of the alkene is retained in the aziridine product. nih.govwikipedia.org In contrast, triplet nitrenes may react via a stepwise mechanism involving a diradical intermediate, which can lead to a loss of stereospecificity. wikipedia.org Recent developments have also explored metal-free aziridination methods, for instance, using visible-light photoexcitation of specific precursors to generate free singlet nitrenes. chemrxiv.orgacs.org

Examples of Nitrene Precursors for Aziridination:

Nitrene PrecursorGeneration MethodCatalyst Often UsedReference
Organic Azides (R-N₃)Thermolysis or PhotolysisMetal-free or Metal-catalyzed wikipedia.orgchemrxiv.org
PhI=NTsIn situ reactionCopper, Rhodium, Iron acs.orgnih.gov
Bromamine-TIn situ reactionCopper acs.org

The synthesis of aziridines, particularly those bearing carboxylate functionalities like this compound, is a significant area of research in organic chemistry. These three-membered nitrogen heterocycles are valuable building blocks for more complex nitrogen-containing molecules. Various synthetic strategies have been developed to construct the aziridine ring with control over stereochemistry.

2 Reactions of Diazo Compounds (e.g., Ethyl Diazoacetate) with Imines

One of the most prominent methods for synthesizing aziridine-2-carboxylates involves the reaction of diazo compounds, such as ethyl diazoacetate (EDA), with imines. This reaction is typically catalyzed by a Lewis acid, which activates the imine for nucleophilic attack by the diazo compound. researchgate.netnih.gov A wide array of Lewis acids have been proven effective, including main-group complexes like boron trifluoride etherate (BF₃·OEt₂), transition metal complexes such as copper(II) triflate (Cu(OTf)₂) and zinc(II) triflate (Zn(OTf)₂), and rare-earth metal complexes like ytterbium(III) triflate (Yb(OTf)₃). researchgate.netnih.gov

The reaction generally proceeds with good diastereoselectivity, predominantly forming the cis-aziridine isomer. researchgate.netresearchgate.net However, the degree of selectivity is highly dependent on the specific substrates, the catalyst used, and the solvent conditions. researchgate.netnih.gov For instance, imines derived from benzaldehyde (B42025) tend to yield the cis-aziridine as the major product, whereas imines from sterically hindered aldehydes like trimethylacetaldehyde (B18807) can favor the trans-aziridine. nih.gov Catalysts such as Zn(OTf)₂ and Yb(OTf)₃ have been identified as particularly general and effective for a variety of imines. researchgate.net Tin(IV) chloride (SnCl₄) is also a highly efficient catalyst for this transformation, capable of promoting the reaction at very low catalyst loadings (as low as 0.05 mol%) to give cis-aziridines with high conversion rates. researchgate.net

The proposed mechanism involves the Lewis acid activating the imine, making it more susceptible to a nucleophilic attack by ethyl diazoacetate. researchgate.net This is followed by the elimination of dinitrogen (N₂) and subsequent ring closure to form the aziridine ring.

Table 1: Lewis Acid Catalysts in the Reaction of Imines with Ethyl Diazoacetate

Catalyst Typical Substrates Major Isomer Reference(s)
BF₃·OEt₂ Aromatic Imines cis researchgate.net, nih.gov
Zn(OTf)₂ Various Aromatic & Aliphatic Imines cis researchgate.net, nih.gov
Yb(OTf)₃ Various Aromatic & Aliphatic Imines cis researchgate.net, nih.gov
SnCl₄ Various Imines cis researchgate.net
Bi(OTf)₃ Aromatic Imines cis nih.gov
Montmorillonite K-10 Aromatic Imines cis nih.gov

3 Photochemical and Photocatalytic Aziridination Approaches

Photochemical methods provide an alternative pathway to aziridines, often under mild conditions. One such approach involves the visible-light-promoted cycloaddition of α-diazo esters to hexahydro-1,3,5-triazines, which serve as imine surrogates. nih.gov This reaction can proceed without the need for a photoredox catalyst, offering a straightforward synthesis of aziridines. nih.gov Another photochemical strategy involves the irradiation of a triazole intermediate, which can be formed from the reaction of an azide (B81097) with an alkene. nih.gov Photolysis of the triazole leads to the extrusion of a nitrogen molecule (N₂) and the formation of the aziridine ring. nih.gov

4 Electrochemical Aziridination Methodologies

Electrochemical synthesis represents a modern and sustainable approach to aziridination. These methods can avoid the use of external chemical oxidants, generating hydrogen gas as the only byproduct. researchgate.net An electrochemical oxidative dehydrogenative C(sp³)-H amination has been developed for constructing trans-2,3-disubstituted aziridines. researchgate.net A more recent development is the electrochemical oxidative coupling of alkenes with primary alkyl amines. thieme-connect.de This reaction is conducted in an electrochemical flow reactor, which allows for short reaction times, high yields, and a broad substrate scope. The proposed mechanism involves the anodic oxidation of the alkene, which is then attacked by the amine coupling partner to form the aziridine ring. thieme-connect.de

5 Aza-Darzens Reactions

The aza-Darzens reaction is a classic method for forming aziridines, analogous to the Darzens reaction for epoxides. acs.org It typically involves the condensation of an imine with a carbanion derived from an α-haloester or a related compound. acs.orgyoutube.com A mild and convenient protocol for the synthesis of cis-aziridines utilizes a catalytic amount of a Brønsted acid. organic-chemistry.org In this approach, the reaction between a Schiff base (imine) and a diazo compound is accelerated by the acid, with the desired [2+1] annulation being significantly faster than the decomposition of the diazo compound. organic-chemistry.org

The reaction can also be performed under phase-transfer catalysis conditions. For instance, the enantioselective aza-Darzens reaction of cyclic imines with α-halogenated ketones can be catalyzed by amino-acid-derived bifunctional phosphonium (B103445) salts, yielding structurally dense tri- and tetrasubstituted aziridines in high yields and with excellent stereoselectivities. nih.gov

6 Enamine-Mediated Approaches via Hypervalent Iodine Reagents

Hypervalent iodine reagents are versatile, environmentally friendly oxidants used in a wide range of organic transformations, including the synthesis of nitrogen heterocycles. nih.gov While not a direct aziridination of enamines, a closely related transformation is the iodine-mediated oxidative cyclization of enamino-esters to produce 2H-azirine-2-carboxylates. researchgate.net 2H-Azirines are structural isomers of aziridines and are valuable three-membered heterocycles themselves. This reaction can be performed using molecular iodine or through an electrochemical approach where an iodide source acts as a mediator. researchgate.netresearchgate.net The proposed mechanism for the electrochemical method involves the oxidation of iodide to a formal I⁺ species, which reacts with the enamine. Subsequent deprotonation and ring closure yield the azirine ring. researchgate.net Hypervalent iodine(III) reagents have also been used to mediate the intramolecular aziridination of allylic carbamates, demonstrating their utility in forming the aziridine ring under metal-free conditions.

3 Ring Transformation Reactions Leading to Aziridines

Aziridines can be synthesized by the ring transformation of other heterocyclic compounds, most notably oxiranes (epoxides). A general method for producing both racemic and optically active aziridine-2-carboxylic esters starts from the corresponding oxirane-2-carboxylic esters. This transformation involves the opening of the oxirane ring by an azide nucleophile, followed by reduction of the resulting azido (B1232118) alcohol and subsequent ring closure to form the aziridine. This method is particularly valuable as it allows the stereochemistry of the starting epoxide to be transferred to the aziridine product. The conversion of oxiranes to aziridines can also be achieved using phosphorous imines.

4 Stereoselective Synthesis of Aziridine-2-carboxylates

Controlling the stereochemistry of the aziridine ring, especially for multifunctional aziridines like aziridine-2-carboxylates, is of paramount importance. Many of the methodologies described above can be adapted for stereoselective synthesis.

The Lewis acid-catalyzed reaction of imines with ethyl diazoacetate is a powerful tool for stereocontrol. Wulff and co-workers developed a highly effective asymmetric catalytic aziridination (AZ reaction) using a chiral VAPOL-boron Lewis acid. This system provides excellent diastereoselectivity (favoring cis-aziridines) and high enantioselectivity (90-98% ee) for a broad range of imine substrates. The choice of the N-substituent on the imine is also critical for achieving high stereoselectivity.

The aza-Darzens reaction has also been rendered highly stereoselective. The use of a chiral auxiliary on the imine component, such as a tert-butanesulfinyl group, can direct the stereochemical outcome of the reaction with an α-haloester. Furthermore, employing chiral phase-transfer catalysts can achieve high diastereo- and enantioselectivities in the reaction between imines and α-halogenated ketones. nih.gov

Finally, ring transformation from enantiomerically pure oxirane-2-carboxylates provides a reliable route to optically active aziridine-2-carboxylates, preserving the stereochemical integrity of the starting material.

Table 2: Summary of Stereoselective Aziridination Methods

Method Chiral Source / Catalyst Typical Selectivity Reference(s)
Lewis Acid Catalysis Chiral VAPOL-Boroxinate Catalyst High cis-selectivity, 90-98% ee
Aza-Darzens Reaction Chiral Sulfinamide Auxiliary High diastereoselectivity
Aza-Darzens Reaction Chiral Phase-Transfer Catalyst >20:1 dr, >99.9% ee nih.gov
Ring Transformation Enantiopure Oxirane Precursor High, depends on precursor ee

Chemical Reactivity and Transformation Pathways of Aziridine Scaffolds, with Implications for Ethyl Aziridin 1 Ylacetate

Nucleophilic Ring-Opening Reactions of Aziridines

The most prominent reaction of aziridines is their ring-opening by nucleophiles. This process alleviates the inherent ring strain and is a cornerstone for synthesizing β-functionalized amines. acs.orgmdpi.com The efficiency and pathway of these reactions are contingent on the activation state of the aziridine (B145994). Aziridines are broadly classified as "activated" or "non-activated" based on the electronic properties of the N-substituent. mdpi.com Non-activated aziridines, which bear electron-donating groups like alkyls, are relatively inert and require harsh conditions or activation to react with nucleophiles. mdpi.comnih.gov Conversely, activated aziridines, such as ethyl aziridin-1-ylacetate, feature an electron-withdrawing group on the nitrogen, which makes the ring more electrophilic and thus more reactive towards nucleophilic attack. mdpi.comkchem.org

To facilitate the ring-opening of the often-stable aziridine ring, several activation strategies are employed. These methods aim to increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

A primary strategy for activating non-activated aziridines is through the formation of a highly reactive aziridinium (B1262131) ion. nih.govmdpi.com This is achieved by alkylating the nitrogen atom of the aziridine ring. Electrophiles such as methyl, ethyl, or allyl triflates or halides are used to introduce an alkyl group onto the nitrogen, creating a positively charged, quaternary aziridinium salt. nih.govsemanticscholar.orgnih.gov This process significantly enhances the ring's susceptibility to nucleophilic attack. semanticscholar.org The resulting aziridinium ion is a potent electrophile that can be readily opened by a range of external nucleophiles, such as acetate (B1210297) or azide (B81097), which are added to the reaction. nih.govsemanticscholar.org This "alkylative aziridine ring-opening" provides a direct route to N-alkylated amines that are otherwise difficult to synthesize. nih.gov

For instance, the ethylative ring-opening of 2-benzyloxymethylaziridine can be achieved using ethyl trifluoromethanesulfonate (B1224126) (EtOTf) as the activating agent and sodium acetate as the nucleophile. The reaction proceeds via an ethylated aziridinium ion intermediate. nih.gov

EntrySolventOverall Yield (%)Regioselectivity (C3:C2 attack)
1CH₃CN4988:12
2DMF3580:20
3THF1585:15

Table 1: Results of ethylative aziridine ring-opening of 2-benzyloxymethylaziridine with EtOTf and NaOAc in various solvents. The reaction involves the formation of an aziridinium ion, which is then attacked by the acetate nucleophile. The regioselectivity indicates preferential attack at the less substituted C3 carbon. Data sourced from nih.gov.

The presence of an electron-withdrawing group (EWG) on the aziridine nitrogen is a fundamental strategy for activation. mdpi.comnih.gov Groups such as sulfonyl (e.g., tosyl), acyl (e.g., acetyl), or carboxylate esters (e.g., the ethoxycarbonylmethyl group in this compound) render the ring carbons more electrophilic and stabilize the developing negative charge on the nitrogen atom as it becomes a better leaving group. kchem.orgnih.govnih.gov This activation makes the aziridine ring readily susceptible to cleavage by a wide array of nucleophiles, even under mild conditions. mdpi.com

Computational studies have quantified the activating effect of these substituents. The energy barrier for the N-inversion process in aziridines is significantly lowered by the presence of an EWG, which correlates with increased reactivity in ring-opening reactions. kchem.org For example, an N-CO₂Me group, structurally similar to the substituent in this compound, dramatically lowers the N-inversion energy barrier compared to N-alkyl or N-H aziridines, and shows high reactivity towards nucleophilic attack. kchem.org Quantum chemical studies further show that EWGs lower the activation energy of the ring-opening reaction by creating a more favorable orbital interaction between the nucleophile and the aziridine ring. nih.gov

N-Substituent (R)N-Inversion Energy (kcal/mol)
CHMePh17.06
Me16.97
H16.64
SO₂Ph12.18
Ph8.91
COPh5.75
CO₂Me5.48

Table 2: Calculated N-inversion energy barriers for various N-substituted aziridines. Electron-withdrawing groups like CO₂Me significantly lower the barrier, which is indicative of higher ring reactivity. Data sourced from B3LYP/6-31+G calculations. kchem.org*

In addition to N-alkylation, other electrophiles can be used to activate the aziridine ring, particularly non-activated ones. Lewis acids and protic acids are commonly employed for this purpose. mdpi.comnih.gov A Lewis acid can coordinate to the lone pair of electrons on the aziridine nitrogen, which increases the electrophilic character of the ring carbons and facilitates nucleophilic attack. mdpi.comacs.org Similarly, in the presence of a protic acid, protonation of the nitrogen atom forms an aziridinium ion, which is then readily opened by a nucleophile. nih.gov This type of activation is crucial for reactions involving weaker nucleophiles or less reactive aziridine substrates.

When an unsymmetrical aziridine undergoes ring-opening, the nucleophile can attack one of two different ring carbons (C2 or C3). The outcome of this choice is known as regioselectivity and is a critical aspect of aziridine chemistry.

The regioselectivity of aziridine ring-opening is governed by a combination of steric and electronic factors, as well as the reaction conditions and the nature of the nucleophile. nih.govrsc.org

For N-activated aziridines, such as those bearing sulfonyl or carboxylate groups like this compound, the reaction with a nucleophile generally proceeds via an S_N2-type mechanism. acs.org In this case, the nucleophile typically attacks the less sterically hindered carbon atom. acs.orgrsc.org For a 2-substituted aziridine, this would be the C3 position. nih.gov This preference is observed in the ring-opening of serine-derived aziridines, where nucleophiles preferentially add to the unsubstituted β-carbon. rsc.org

However, the electronic properties of substituents on the aziridine carbons can override steric considerations. nih.govacs.org For instance, the presence of an electron-withdrawing group like a carboxylate ester on a carbon atom can direct the nucleophilic attack to that more substituted (C2) position, even if it is more sterically crowded. nih.govacs.org This is because such a group can stabilize the partial negative charge that develops on the carbon atom in the transition state of an S_N2-like reaction.

In the case of aziridinium ions formed from non-activated aziridines, the regioselectivity is more complex. Under neutral or basic conditions, S_N2-like attack at the less substituted carbon (pathway 'a' in Scheme 1) is common. nih.gov Under acidic conditions, the reaction may gain more S_N1-like character. In this scenario, a partial positive charge (carbocation) builds up on the more substituted carbon, making it the preferred site of attack (pathway 'b'). nih.govrsc.org Therefore, the regiochemical outcome can often be controlled by the choice of activating electrophile and reaction conditions. nih.gov

Aziridine SubstrateActivating Agent / ConditionsNucleophileMajor Attack Site
2-(γ-Silylated hydroxy)alkyl aziridineAcetic AcidAcetateC3 (less substituted)
2-(γ-Keto)alkyl aziridineTrifluoroacetic AcidH₂OC2 (more substituted)
N-Boc-aziridine-2-carboxylateBasic/NeutralFluorideC2 (more substituted)
N-Tosyl-aziridine-2-carboxylateBasic/NeutralFluorideC3 (less substituted)

Table 3: Examples of regioselectivity in the ring-opening of 2-substituted aziridines. The site of nucleophilic attack is highly dependent on the substituents on both the nitrogen and carbon atoms of the ring, as well as the reaction conditions. Data sourced from nih.govnih.gov.

Regioselectivity and Stereoselectivity in Ring Opening

Control by Electrophiles and Nucleophiles

The regioselectivity of aziridine ring-opening is a critical aspect of their synthetic utility and is significantly influenced by both electrophiles and nucleophiles. frontiersin.orgresearchgate.net Non-activated aziridines, those with electron-donating groups on the nitrogen, are relatively inert and require activation by an electrophile prior to nucleophilic attack. nih.gov This activation typically involves the formation of a more reactive aziridinium ion. nih.govnih.gov

In the case of activated aziridines, such as N-acyl or N-sulfonyl aziridines, the electron-withdrawing group facilitates ring-opening by stabilizing the developing negative charge on the nitrogen atom. mdpi.com The regiochemical outcome of the nucleophilic attack on these activated aziridines is governed by a combination of steric and electronic factors. Generally, nucleophiles will attack the least sterically hindered carbon of the aziridine ring, following an SN2-type mechanism. rsc.org However, the nature of the substituent on the aziridine ring can also direct the nucleophile to a specific carbon. frontiersin.orgnih.gov For instance, the presence of a group capable of stabilizing a positive charge can favor attack at the more substituted carbon.

Scope of Nucleophiles in Aziridine Ring Opening

A wide variety of nucleophiles can be employed to open the aziridine ring, leading to diverse and valuable difunctionalized amine products. mdpi.comresearchgate.net The choice of nucleophile is a key determinant of the final product's functionality.

Oxygen Nucleophiles (e.g., Alcohols, Water, Acetate)

Oxygen-based nucleophiles are commonly used in the ring-opening of aziridines. Water, in the presence of an acid catalyst, can open the aziridine ring to produce amino alcohols. frontiersin.orgnih.gov Alcohols can also act as nucleophiles, yielding amino ethers. Acetate has been shown to be an effective nucleophile for the ring-opening of N-alkylated aziridinium ions, providing a route to N-alkylated amino acetates. nih.govnih.gov The regioselectivity of these reactions is often high, with the nucleophile attacking the less substituted carbon of the aziridine. rsc.org

Nitrogen Nucleophiles (e.g., Amines, Azide)

Nitrogen nucleophiles, such as amines and azide ions, are also effective for the ring-opening of aziridines, leading to the formation of vicinal diamines and azido (B1232118) amines, respectively. researchgate.netresearchgate.net The reaction of aziridines with amines can be achieved under mild, catalyst-free conditions. rsc.orgrsc.org A variety of primary and secondary amines can serve as nucleophiles, and the reaction typically proceeds with high regioselectivity at the less hindered β-carbon of the aziridine. rsc.org The azide ion is another powerful nucleophile that opens the aziridine ring to provide azido amines, which are versatile intermediates for further transformations. nih.govnih.gov

Carbon Nucleophiles (e.g., Organolithium Reagents, Organocuprates, Grignard Reagents)

The use of carbon-centered nucleophiles in the ring-opening of aziridines is a significant strategy for constructing carbon-carbon bonds. researchgate.net Organolithium reagents, organocuprates, and Grignard reagents have all been successfully employed to open the aziridine ring. clockss.org However, unlike heteroatom nucleophiles, the regioselectivity of carbon nucleophile attack can be less predictable and may result in a mixture of products. clockss.org The choice of the specific carbon nucleophile and the reaction conditions can influence the outcome. For instance, enolates derived from esters have been used as effective carbon nucleophiles in the ring-opening of activated aziridines. mdpi.com

Subsequent Cyclization of Ring-Opened Products to Azaheterocycles

The products obtained from the ring-opening of aziridines are often valuable intermediates for the synthesis of various nitrogen-containing heterocycles (azaheterocycles). frontiersin.orgnih.gov The difunctional nature of the ring-opened products allows for subsequent intramolecular cyclization reactions, leading to the formation of new ring systems. nih.gov

For example, the amino alcohol products resulting from the ring-opening with oxygen nucleophiles can be cyclized to form lactams or cyclic amines. rsc.orgresearchgate.net Similarly, products from ring-opening with other nucleophiles can be designed to undergo cyclization to afford a diverse range of azaheterocycles, such as pyrrolidines and piperidines. frontiersin.orgnih.gov This strategy of aziridine ring-opening followed by cyclization provides a powerful and flexible approach to the synthesis of complex nitrogen-containing molecules. nih.gov

Cycloaddition Reactions Involving Aziridine Moieties

Beyond ring-opening reactions, aziridines can also participate in cycloaddition reactions, serving as valuable synthons for the construction of five-membered heterocyclic rings. sioc-journal.cnresearchgate.net These reactions typically involve the in-situ generation of an azomethine ylide from the aziridine, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. sioc-journal.cnnih.gov

The formation of the azomethine ylide can be achieved through either thermal or photochemical ring-opening of the aziridine, involving the cleavage of a carbon-carbon bond. acs.org Lewis acids can also promote the formation of zwitterionic intermediates from aziridines, which can then participate in formal [3+2] cycloadditions. researchgate.netacs.org A wide range of dipolarophiles, including alkenes, alkynes, aldehydes, and imines, can be used in these reactions. sioc-journal.cnorganic-chemistry.orgthieme-connect.comresearchgate.net Recent advancements have also demonstrated the use of visible-light photocatalysis to drive these cycloaddition reactions, offering a more sustainable and efficient method. nih.govorganic-chemistry.orgthieme-connect.comrsc.org These cycloaddition strategies provide a powerful tool for the rapid construction of complex, densely functionalized pyrrolidine (B122466) and other five-membered azaheterocyclic frameworks. rsc.orgrsc.org

1,3-Dipolar Cycloadditions via Azomethine Ylide Intermediates

1,3-Dipolar cycloaddition reactions involving azomethine ylides represent a powerful and atom-economical method for the synthesis of pyrrolidines and related five-membered heterocyclic structures. wikipedia.orgnih.gov These reactions proceed with high stereoselectivity and regioselectivity, allowing for the creation of multiple new stereocenters in a single step. wikipedia.org Azomethine ylides are 1,3-dipoles of the allyl anion type, with four electrons distributed across a C-N-C framework. mdpi.com

Azomethine ylides can be generated from aziridines through either thermal or photochemical ring-opening reactions. wikipedia.orgrsc.org The stereochemical outcome of this electrocyclic ring-opening is governed by the Woodward-Hoffmann rules. wikipedia.org

Thermal Ring-Opening: Heating N-substituted aziridines with electron-withdrawing groups on the carbon atoms leads to a conrotatory ring-opening to form the corresponding azomethine ylide. wikipedia.orgresearchgate.net This method is a convenient way to generate these reactive intermediates. researchgate.net However, it often requires high temperatures, typically between 140 and 220 °C. rsc.org

Photochemical Ring-Opening: In contrast, the photochemical ring-opening of aziridines proceeds via a disrotatory process. wikipedia.org While this method can be an alternative to thermal conditions, it has historically involved the use of high-energy UV light. rsc.org Recent advancements have explored the use of visible-light photocatalysis to generate azomethine ylides from aziridines under milder conditions. rsc.orgrsc.org This approach involves consecutive electron-transfer processes to facilitate the formation of the reactive ylide intermediate. rsc.org

The choice between thermal and photochemical methods can influence the geometry of the resulting azomethine ylide, which in turn affects the stereochemistry of subsequent cycloaddition reactions. wikipedia.org

Once generated, azomethine ylides are readily trapped by a wide range of dipolarophiles in [3+2] cycloaddition reactions to yield five-membered heterocycles. wikipedia.orgwikipedia.org The most commonly employed dipolarophiles are alkenes and alkynes, particularly those activated by electron-withdrawing groups, which lead to the formation of pyrrolidines and pyrrolines, respectively. wikipedia.orgmdpi.com

However, the scope of suitable dipolarophiles extends beyond simple alkenes and alkynes:

Carbonyl Compounds: Aldehydes and ketones are effective dipolarophiles, reacting with azomethine ylides to form oxazolidine (B1195125) derivatives. nih.govmdpi.com This reaction has been demonstrated with various aldehydes, including formaldehyde, as well as with ketones. nih.gov

Nitriles: The reaction of azomethine ylides with nitriles can also occur, leading to the formation of nitrogen-containing heterocycles. wikipedia.org

Other Heteroatomic Dipolarophiles: Less common but still viable dipolarophiles include thiocarbonyls, isothiocyanates, imines, isocyanates, nitroso compounds, and azo derivatives. mdpi.com

The reactivity of the dipolarophile is a key factor in the success of the cycloaddition. While electron-deficient π-systems are typical reaction partners, cycloadditions with less activated or even unactivated alkenes have been achieved, sometimes requiring metal catalysis to enhance reactivity. wikipedia.orgresearchgate.net

Table 1: Examples of Dipolarophiles in Azomethine Ylide Cycloadditions

Dipolarophile Class Example(s) Resulting Heterocycle
Alkenes Electron-deficient alkenes (e.g., acrylates, maleates) Pyrrolidines
Alkynes Alkynes Pyrrolines
Carbonyl Compounds Aldehydes, Ketones Oxazolidines
Nitriles Nitriles Nitrogen Heterocycles
Imines Imines Imidazolidines
Enantioselective [3+2] Cycloaddition

The development of enantioselective [3+2] cycloaddition reactions of azomethine ylides is a significant area of research, as it allows for the synthesis of chiral pyrrolidine scaffolds, which are important structural motifs in many natural products and pharmaceuticals. portico.orgacs.org

Several strategies have been developed to achieve high enantioselectivity:

Chiral Catalysts: The use of chiral metal catalysts, often based on silver (Ag) or copper (Cu), in combination with chiral ligands has proven to be highly effective. acs.orgacs.org These catalysts can create a chiral environment around the azomethine ylide, effectively blocking one of its enantiotopic faces and directing the approach of the dipolarophile. acs.org For instance, Ag(I) catalysts with chiral ferrocenyl phosphine (B1218219) ligands have been shown to achieve high enantioselectivities (up to 97% ee). acs.org

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can also be used to catalyze enantioselective [3+2] cycloadditions. portico.org This approach often relies on the formation of a chiral iminium ion intermediate, which activates the dipolarophile towards the cycloaddition. portico.org

Relay Catalysis: In some cases, a relay catalytic process is employed, where one catalyst promotes the formation of the azomethine ylide intermediate, and a second, chiral catalyst mediates the enantioselective cycloaddition step. researchgate.netscispace.com

These enantioselective methods can establish up to four new contiguous stereocenters in a single reaction, making them highly valuable tools in asymmetric synthesis. acs.org

Anomalous [5+1] Cycloaddition Reactions of Donor-Acceptor Aziridines

While [3+2] cycloadditions are the most common reaction pathway for azomethine ylides, other modes of reactivity have been discovered. Donor-acceptor (D-A) aziridines, which possess both an electron-donating and an electron-accepting group, can undergo anomalous cycloaddition reactions.

Recently, a metal-free [5+1] cycloaddition reaction of D-A aziridines with 2-(2-isocyanoethyl)indoles has been reported. rsc.orgrsc.org This reaction proceeds under mild conditions and provides a route to 2H-1,4-oxazines containing an indole (B1671886) skeleton in good yields. rsc.org Mechanistic studies, including control experiments and DFT calculations, suggest that the free N-H group of the indole is crucial for this transformation, likely participating in hydrogen bonding that lowers the activation energy of the reaction. rsc.org Molecular sieves also play a role in stabilizing the azomethine ylide intermediate. rsc.org This novel reactivity expands the synthetic utility of D-A aziridines beyond traditional [3+n] cycloadditions. sioc-journal.cn

Pauson-Khand Analogous Cycloadditions with Nitrenes

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that traditionally involves an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. thieme.deresearchgate.net Recently, an analogous reaction has been developed that utilizes nitrenes as a "N1" building block in place of carbon monoxide. nih.govchemrxiv.org

This Pauson-Khand-type reaction involves the cycloaddition of a non-conjugated diene with a nitrene precursor, often generated photochemically. thieme.dechemrxiv.org The reaction is thought to proceed through the triplet state of the nitrene, which undergoes a stepwise mechanism. thieme.de This process allows for the rapid synthesis of bicyclic nitrogen-containing heterocycles that are bioisosteres of common saturated heterocycles like piperidine (B6355638) and morpholine. chemrxiv.org While direct involvement of aziridines as the nitrene source in this specific transformation is not the primary focus, the underlying principle of using a nitrogen-atom transfer agent in a formal [2+2+1] cycloaddition represents a novel approach to heterocycle synthesis. A reductive aza-Pauson-Khand reaction of alkynes and nitriles with Co₂(CO)₈ has also been developed to produce bicyclic α,β-unsaturated γ-lactams. researchgate.netchemistryviews.org

Other Transformation Reactions

Beyond cycloadditions, aziridines undergo a variety of other useful transformations, primarily driven by nucleophilic ring-opening reactions. wikipedia.org The inherent ring strain of the three-membered ring makes aziridines susceptible to attack by a wide range of nucleophiles. wikipedia.orgacs.org

These reactions include:

Friedel-Crafts-type Alkylation: Activated aziridines can undergo SN2-type ring-opening with electron-rich arenes and heteroarenes in the presence of a catalytic amount of an aminium radical-cation salt (e.g., "Magic Blue"). acs.org This provides a route to 2,2-diarylethylamines. acs.org

Domino Ring-Opening Cyclization (DROC): In certain cases, the initial ring-opening of an aziridine can be followed by an intramolecular cyclization, leading to more complex heterocyclic scaffolds. acs.org For example, the reaction of aziridines with 1,3-dimethylindole (B1617634) can yield hexahydropyrrolo[2,3-b]indole derivatives. acs.org

Reductive and Nucleophilic Ring-Opening: The aziridine ring can be opened reductively or by various nucleophiles to introduce different functional groups. acs.org For instance, photoredox catalysis can be used for the N-N bond cleavage of phthalimidoaziridines to afford unprotected or derivatized aziridines under mild conditions. acs.org

These diverse transformation reactions highlight the utility of the aziridine scaffold as a versatile intermediate in the synthesis of a wide range of nitrogen-containing molecules. mdpi.com

Rearrangement Reactions

Rearrangement reactions of aziridine scaffolds, such as that found in this compound, are diverse and provide synthetically valuable routes to a range of nitrogen-containing heterocycles. These transformations involve the cleavage and formation of bonds within the molecule, leading to a new atomic arrangement. Key examples of such rearrangements include isomerization to oxazolines and ring-expansion reactions.

One notable rearrangement pathway for N-acylaziridines is the isomerization to 2-oxazolines. This transformation can be catalyzed by Lewis acids and is believed to proceed through a proposed SNi (substitution nucleophilic internal) mechanism. Theoretical studies using molecular orbital calculations on model compounds like 1-formylaziridine have been conducted to elucidate the reaction pathway. These calculations, along with experimental results, suggest that the isomerization is facilitated in the presence of weak nucleophiles. d-nb.infonih.gov For instance, the activation energy for the isomerization of N-protonated 1-formylaziridine to the corresponding N-protonated oxazoline (B21484) was estimated to be 38.9 kcal/mol. nih.gov The introduction of a methyl substituent on the aziridine ring was found to lower this activation energy by approximately 10 kcal/mol, indicating that substitution can significantly influence the reaction rate. nih.gov

A particularly relevant and well-documented rearrangement is the electrophilic ring expansion of aziridines to form oxazoline derivatives. A study by Lei and Xu (2022) details a catalyst-free method for the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates through the reaction of 2-arylaziridines with alkyl 2-diazo-3-oxoalkanoates under microwave heating. d-nb.info This reaction proceeds via a proposed Wolff rearrangement of the diazo compound to generate a ketene (B1206846) intermediate. The nucleophilic aziridine then attacks the ketene, leading to a zwitterionic intermediate that undergoes ring opening to form a stabilized carbocation. Subsequent intramolecular cyclization and isomerization yield the final oxazoline product. d-nb.info

The efficiency of this rearrangement is influenced by the nature of the substituents on both the aziridine and the diazo compound. The table below presents detailed research findings from this study, showcasing the yields of various ethyl 2-(oxazolin-2-yl)alkanoates synthesized through this rearrangement pathway.

EntryAziridine ReactantDiazo Ester ReactantProductYield (%)
12-Phenylaziridine (B142167)Ethyl 2-diazo-3-oxobutanoateEthyl 2-(5-phenyl-4,5-dihydrooxazol-2-yl)acetate85
22-(4-Methylphenyl)aziridineEthyl 2-diazo-3-oxobutanoateEthyl 2-(5-(p-tolyl)-4,5-dihydrooxazol-2-yl)acetate88
32-(4-Methoxyphenyl)aziridineEthyl 2-diazo-3-oxobutanoateEthyl 2-(5-(4-methoxyphenyl)-4,5-dihydrooxazol-2-yl)acetate82
42-(4-Chlorophenyl)aziridineEthyl 2-diazo-3-oxobutanoateEthyl 2-(5-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)acetate91
52-(Naphthalen-2-yl)aziridineEthyl 2-diazo-3-oxobutanoateEthyl 2-(5-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)acetate80
62-(Naphthalen-1-yl)aziridineEthyl 2-diazo-3-oxobutanoateEthyl 2-(5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)acetate75
72-(Naphthalen-1-yl)aziridineEthyl 2-diazo-3-oxopentanoateEthyl 2-(5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)propanoate83
82-(Naphthalen-1-yl)aziridineEthyl 2-diazo-3-oxo-3-phenylpropanoateEthyl 2-(5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)-2-phenylacetate73
92-(Naphthalen-1-yl)aziridineEthyl 2-diazo-3-oxohept-6-enoateEthyl 2-(5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)hex-5-enoate94

This data highlights the synthetic utility of aziridine rearrangements in constructing more complex heterocyclic systems. While this specific study does not use this compound as a starting material, the principles of aziridine ring reactivity, particularly with an electron-withdrawing group on the nitrogen, are well-illustrated. The ethoxycarbonyl group in this compound would similarly activate the ring, making it a viable substrate for analogous rearrangement reactions. Further research could explore the direct application of such rearrangement strategies to this compound and its derivatives.

Mechanistic Elucidation and Theoretical Studies of Aziridine Transformations

Computational Investigations of Reaction Pathways

Theoretical chemistry provides powerful tools to map the energetic landscapes of chemical reactions, offering insights into the feasibility and selectivity of different pathways.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, making it invaluable for studying reaction mechanisms. DFT calculations have been employed to model the reaction of aziridine (B145994) derivatives with carbon dioxide, revealing that the process initiates by coordinating a CO2 molecule to the nitrogen atom, followed by a nucleophilic interaction leading to ring-opening. researchgate.net For substituted aziridines, these calculations can predict the regioselectivity, determining whether a 4-oxazolidinone (B12829736) or a 5-oxazolidinone (B12669149) is the favored product. researchgate.net The method is also capable of modeling the polymerization of aziridine in an acidic medium, calculating the thermodynamic and kinetic parameters for the sequential stages of the reaction. researchgate.net

DFT studies are not limited to reaction mechanisms. They are also used to compare optimized molecular structures with experimentally determined ones and to analyze electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding reactivity. researchgate.netnih.govdntb.gov.ua In the context of synthesizing complex molecules, DFT can elucidate the reaction mechanism of esterification to form ethyl acetate (B1210297) derivatives, identifying the rate-determining step and the most favorable sequence for adding reagents. nih.gov

Table 1: Applications of DFT in Aziridine Chemistry

Area of Study Key Findings from DFT Calculations References
Reaction with CO2 Elucidates a mechanism involving initial CO2 coordination to the aziridine nitrogen, followed by ring-opening. Predicts regioselectivity in substituted aziridines. researchgate.net
Polymerization Models the step-by-step process of acid-catalyzed polymerization, providing free enthalpies and activation energies for each step. researchgate.net
Structure & Electronics Optimizes molecular geometries for comparison with experimental data. Calculates HOMO-LUMO gaps to assess chemical reactivity and stability. researchgate.netnih.govdntb.gov.ua

| Synthesis Mechanism | Investigates the potential energy surface of formation reactions, identifying transition states and rate-determining steps. | nih.gov |

Bond Evolution Theory (BET) offers a more detailed perspective on reaction mechanisms by analyzing the topological changes in the electron localization function (ELF) along the reaction coordinate. dntb.gov.ua This approach allows for the precise identification of bond formation and cleavage events. researchgate.net A BET study on the cyclocondensation of an ethyl acetate derivative with ethylenediamine (B42938) revealed that the reaction proceeds through several distinct steps, each composed of multiple "structural stability domains" (SSDs). researchgate.net

The analysis showed that for each step, the formation of a new nitrogen-carbon bond occurs in an early SSD, followed by the cleavage of a nitrogen-hydrogen bond and the restoration of the nitrogen lone pair in a subsequent SSD. researchgate.net The final event is the formation of an oxygen-hydrogen bond. researchgate.net This detailed breakdown confirms that the N-C bond formation consistently precedes the O-H bond formation in these transformations. researchgate.net Such insights are critical for a fundamental understanding of the electronic rearrangements that constitute a chemical reaction. chemrxiv.org

Table 2: Sequential Chemical Events in a Reaction Step Analyzed by BET

Structural Stability Domain (SSD) Key Chemical Event Reference
SSD-I Reactants approach researchgate.net
SSD-II Formation of N-C bond researchgate.net
SSD-III Cleavage of N-H bond; restoration of N lone pair researchgate.net

| SSD-IV | Formation of O-H bond | researchgate.net |

Understanding Intermediates and Transition States

The course of a chemical reaction is dictated by the intermediates and transition states that form along the reaction pathway. For aziridines, several key intermediates have been identified and studied.

Ring expansion reactions of aziridines can proceed through zwitterionic intermediates known as aziridinium (B1262131) ylides. These are commonly formed when an aziridine, particularly one bearing an electron-withdrawing group like in ethyl aziridin-1-ylacetate, reacts with a carbene or metal-carbenoid. nih.govmdpi.com The nucleophilic nitrogen of the aziridine traps the electrophilic carbene, forming the ylide. nih.gov

Once formed, these highly reactive ylides can undergo sigmatropic rearrangements. springernature.com For example, a nih.govrsc.org-Stevens rearrangement can lead to the one-carbon ring expansion of an aziridine to an azetidine. nih.gov Alternatively, a pseudo- rsc.orgresearchgate.net-sigmatropic rearrangement of an aziridinium ylide generated from a vinyl diazoacetate can expand the three-membered ring to a six-membered dehydropiperidine scaffold. springernature.com The stability and reactivity of these zwitterionic intermediates are central to the success and selectivity of these powerful synthetic transformations. nih.govspringernature.com

The aziridine ring itself is often constructed via nitrene transfer reactions to alkenes. While some of these reactions are concerted, many proceed through radical pathways, especially when catalyzed by transition metals like cobalt or iron. nih.govresearchgate.netuva.nl In these mechanisms, the catalyst activates a nitrene precursor (e.g., an organic azide) to form a metal-nitrene radical intermediate. researchgate.netnih.gov This species possesses significant radical character on the nitrogen atom. researchgate.netuva.nl

The reaction then proceeds in a stepwise manner: the nitrene radical adds to the alkene to form a carbon-centered radical intermediate. researchgate.netnih.gov This intermediate subsequently undergoes intramolecular cyclization (radical rebound) to form the aziridine ring and regenerate the catalyst. nih.govmdpi.com Evidence for these radical pathways includes the observation of reduced stereospecificity when using cis- or trans-alkenes and the inhibition of the reaction in the presence of radical trapping agents like TEMPO. nih.gov The generation of transient N-aziridinyl radicals has also been demonstrated as a method for transferring an intact aziridine group to an olefin. nih.gov

The aziridinium ion is a key reactive intermediate in many transformations of non-activated aziridines, which bear electron-donating groups on the nitrogen. nih.gov These stable aziridines require activation by an external electrophile (like a proton or an acyl group) to form the quaternary aziridinium ion, which is then susceptible to nucleophilic attack and ring-opening. mdpi.com The isolation of an aziridinium ion is typically difficult due to its high reactivity, though stable versions have been generated and characterized spectroscopically when paired with a non-nucleophilic counter-anion. nih.gov

Aziridines with electron-withdrawing groups, such as this compound, are considered "activated" and can react with nucleophiles without an additional activating agent. nih.gov However, their reactivity can be further tuned, and stable N-alkylated aziridinium ions can be prepared from them. For instance, reaction with reagents like methyl trifluoromethanesulfonate (B1224126) can generate a stable methylaziridinium ion, which can then be reacted with various external nucleophiles in a regio- and stereoselective manner. rsc.orgnih.gov This alkylative aziridine ring-opening provides a versatile route to highly functionalized acyclic amine derivatives. nih.gov The stability and subsequent fate of the aziridinium ion depend on factors like the substituents on the ring, the nature of the electrophile used for its formation, and the incoming nucleophile. nih.govresearchgate.net

Table 3: Formation and Reaction of Aziridinium Ions

Aziridine Type Activation Method Intermediate Subsequent Reaction Reference
Non-activated Addition of external electrophile (H+, RCO+, TMS+) Transient Aziridinium Ion Ring-opening by counter-nucleophile mdpi.com
Activated/Non-activated Alkylation (e.g., with methyl triflate) Stable Alkylaziridinium Ion Ring-opening by external nucleophiles (azide, acetate, cyanide) nih.gov

| Bicyclic Precursor | Intramolecular nucleophilic attack | Bicyclic Aziridinium Ion | Ring-expansion with incoming nucleophile | nih.gov |

Azomethine Ylide Generation and Reactivity

This compound is a key substrate for the generation of azomethine ylides, which are nitrogen-based 1,3-dipoles. wikipedia.org These reactive intermediates are typically formed in situ from the thermal or photochemical ring-opening of the aziridine. nih.gov The process involves the cleavage of the carbon-carbon bond of the three-membered ring. In line with the Woodward-Hoffmann rules, the thermal ring-opening proceeds through a conrotatory mechanism, while the photochemical pathway is disrotatory. wikipedia.org

Once generated, these azomethine ylides are highly valuable in synthetic chemistry, particularly in [3+2] cycloaddition reactions with various dipolarophiles (unsaturated 2π-electron components). nih.gov This methodology provides a powerful and often highly stereoselective route to synthesize five-membered nitrogen-containing heterocycles, such as pyrrolidines and pyrrolines. wikipedia.org The reaction has the potential to create up to four new contiguous stereocenters in a single step. wikipedia.orgnih.gov The stereochemistry of the resulting cycloadduct can often be controlled, as the ylide can be trapped by a dipolarophile before its initial stereochemistry scrambles. wikipedia.org The high reactivity and transient nature of azomethine ylides mean they are almost always generated and used immediately in the reaction mixture. nih.govnih.gov

The generation of azomethine ylides can also be achieved through other methods, such as the condensation of an aldehyde with an amine or the dehydrohalogenation of iminium salts. nih.gov However, the ring-opening of activated aziridines like this compound remains a common and efficient strategy.

Steric and Electronic Effects on Reactivity and Selectivity

The chemical behavior of this compound, particularly its reactivity and the selectivity of its transformations, is profoundly influenced by both steric and electronic factors. nih.govresearchgate.net These effects, stemming from the substituents attached to the aziridine ring, dictate the facility of ring-opening, the regiochemistry of nucleophilic attack, and the stereochemical outcome of subsequent reactions. researchgate.netfrontiersin.org

Influence of Substituent Electronic Character

The electronic nature of the substituent on the aziridine nitrogen is a critical determinant of the ring's reactivity. The presence of an electron-withdrawing group, such as the ethoxycarbonylmethyl group in this compound, "activates" the aziridine ring. nih.govnih.gov This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and facilitating ring-opening reactions. nih.govresearchgate.net In contrast, aziridines bearing electron-donating groups on the nitrogen are considered "non-activated" and are substantially more inert towards nucleophiles unless activated by an external agent like an acid. nih.govnih.gov

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to quantify the influence of N-substituents on the stability and reactivity of the aziridine ring. For instance, the N-inversion energy barrier is significantly lowered by electron-withdrawing substituents compared to alkyl or hydrogen substituents, which can influence the conformational dynamics and reactivity of the molecule. researchgate.net

N-Substituent (R)Substituent TypeCalculated N-Inversion Energy (kcal/mol) researchgate.netEffect on Reactivity
-CHMePhElectron-Donating (Alkyl)17.06Deactivated
-MeElectron-Donating (Alkyl)16.97Deactivated
-HNeutral16.64Non-activated
-PhElectron-Withdrawing (Aryl)8.91Activated
-COPhStrongly Electron-Withdrawing (Acyl)5.75Strongly Activated

This table presents data on various N-substituted aziridines to illustrate the principle of electronic activation relevant to this compound.

Steric Hindrance in Aziridine Ring Systems

Steric hindrance plays a crucial role in determining the regioselectivity of ring-opening reactions in substituted aziridines. nih.gov In nucleophilic ring-opening reactions, the nucleophile will preferentially attack the less sterically hindered carbon atom of the aziridine ring. nih.gov This principle is fundamental in predicting the structure of the product in reactions involving asymmetrically substituted aziridines.

Beyond regioselectivity, steric effects also impact reaction rates and stereochemical control. researchgate.netnih.gov Bulky substituents at the carbon or nitrogen atoms can impede the approach of a nucleophile or a dipolarophile, thereby slowing down the reaction. dntb.gov.uanih.gov In the context of azomethine ylide cycloadditions, the steric bulk of substituents on both the ylide and the dipolarophile can influence the facial selectivity of the approach, determining whether an endo or exo product is formed. wikipedia.org Computational studies have shown that what is often termed "steric repulsion" is a complex interplay of electrostatic and orbital interactions, where the loss of attractive orbital interactions can be more significant than pure physical clashing in creating an activation barrier. nih.gov

Reaction TypeSteric FactorObserved OutcomeReference
Nucleophilic Ring-OpeningSubstituent size on ring carbonsAttack occurs at the least substituted carbon. nih.gov
[3+2] CycloadditionBulky groups on ylide or dipolarophileInfluences endo/exo selectivity and can lower reaction rates. wikipedia.org
SN2 ReactionsBulky substituents at the reaction centerActivation barrier increases due to loss of attractive orbital interactions, not solely increased steric repulsion. nih.gov

Solvent Effects on Reaction Outcomes

The choice of solvent can exert a significant influence on the kinetics, selectivity, and even the mechanistic pathway of reactions involving this compound. nih.gov The polarity of the solvent is a critical parameter; it can differentially stabilize the ground states, transition states, and intermediates of a reaction. For instance, in reactions proceeding through charged intermediates or polar transition states, polar solvents generally lead to rate acceleration compared to nonpolar solvents.

Systematic studies on other chemical systems have demonstrated that solvent properties like hydrogen-bond-donating ability can be crucial. nih.gov For reactions involving this compound, protic solvents (e.g., alcohols) could form hydrogen bonds with the nitrogen atom or the carbonyl oxygen of the ester group. Such interactions could alter the electron density and steric environment of the molecule, thereby influencing its reactivity and the selectivity of a transformation. For example, hydrogen bonding might enhance the electrophilicity of the ring carbons or stabilize a developing negative charge on an incoming nucleophile. Conversely, aprotic solvents, while potentially polar, would not engage in these specific hydrogen-bonding interactions, leading to different reaction outcomes. nih.gov

Solvent TypeKey PropertiesPotential Effect on Aziridine Reactions
Polar Protic (e.g., Methanol, Water)High polarity, H-bond donorCan stabilize charged intermediates and transition states; may alter reactivity through H-bonding with the aziridine N or ester C=O. nih.gov
Polar Aprotic (e.g., Acetonitrile, DMF)High polarity, no H-bond donationStabilizes polar transition states without specific H-bonding to reactants. nih.gov Can lead to different selectivity compared to protic solvents.
Nonpolar (e.g., Hexane, Toluene)Low polarityGenerally slower reaction rates for polar reactions; minimizes stabilization of charged species.

Advanced Spectroscopic and Structural Characterization in Aziridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the basic carbon-hydrogen framework of a molecule.

For ethyl aziridin-1-ylacetate, the ¹H NMR spectrum would show distinct signals for the protons of the ethyl group and the aziridine (B145994) ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which appear as a triplet. The four protons on the three-membered aziridine ring are expected to appear as a singlet or a complex multiplet in the 2.0-3.0 ppm region, depending on the specific electronic environment created by the N-aceto group.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found far downfield. The carbons of the ethyl group and the aziridine ring appear at more shielded, upfield positions. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on data from ethyl acetate (B1210297) and N-substituted aziridines. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aziridine ring (-CH₂-CH₂-) ~2.3 s
Ethyl (-O-CH₂-) 4.12 q
Acetate (-CO-CH₂) 3.5-3.8 s

This table is generated based on typical values for similar functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~170
Ethyl (-O-CH₂-) ~61
Acetate (-CO-CH₂-) ~45-50
Aziridine ring (-CH₂-CH₂-) ~28

This table is generated based on typical values for similar functional groups. chemicalbook.com

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. youtube.com This technique would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum, confirming the assignments made in the 1D spectra. youtube.com For example, the proton signal at ~2.3 ppm would correlate with the carbon signal at ~28 ppm, confirming both belong to the aziridine ring.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons over two or three bonds. youtube.com This is exceptionally useful for connecting different functional groups. In this compound, an HMBC experiment would show a correlation between the carbonyl carbon (~170 ppm) and the protons of the acetate methylene group and the aziridine ring protons, establishing the N-acyl linkage. It would also show a correlation from the ethyl methylene protons to the ester carbonyl carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Upon ionization, the molecule breaks apart in a predictable manner.

For this compound (C₆H₁₁NO₂), the molecular weight is 129.16 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 129. The fragmentation pattern can be predicted based on the common fragmentation of esters and amines. libretexts.orgmiamioh.edu

Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z = 84, corresponding to [M - 45]⁺.

Loss of an ethyl radical (-CH₂CH₃): This would produce a fragment at m/z = 100, corresponding to [M - 29]⁺.

Cleavage of the C-N bond: Scission of the bond between the carbonyl group and the aziridine nitrogen could yield an acylium ion.

McLafferty Rearrangement: If applicable, this rearrangement could lead to characteristic neutral losses.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity Fragmentation Pathway
129 [C₆H₁₁NO₂]⁺ Molecular Ion (M⁺)
100 [C₄H₆NO₂]⁺ Loss of ethyl radical (•CH₂CH₃)
84 [C₄H₆NO]⁺ Loss of ethoxy radical (•OCH₂CH₃)
56 [C₃H₆N]⁺ Aziridinyl-methyl cation

This table represents predicted fragmentation patterns based on established chemical principles. docbrown.infostackexchange.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry for chiral compounds. To perform this analysis, a suitable single crystal of the compound is required.

While a crystal structure for this compound is not publicly available, analysis of related aziridine structures reveals key features. chemicalbook.com X-ray diffraction would precisely measure the C-N and C-C bond lengths within the strained three-membered ring and determine the planarity of the nitrogen atom. It would also reveal the conformation of the ethyl acetate substituent relative to the aziridine ring, providing insight into steric and electronic interactions. For chiral derivatives of this compound, X-ray crystallography would be the gold standard for assigning the absolute configuration (R/S) of stereocenters.

UV and Circular Dichroism (CD) Spectroscopy for Chiral Aziridines and Interactions

UV-Visible spectroscopy provides information about electronic transitions within a molecule. The ester carbonyl group in this compound contains non-bonding electrons (n) and π-orbitals, leading to a weak n→π* transition. Based on data from ethyl acetate, this absorption is expected to occur in the far UV region, around 205-210 nm. sielc.com The aziridine ring itself does not possess significant UV absorption at wavelengths above 200 nm.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound is itself achiral, CD spectroscopy would be indispensable for characterizing any chiral derivatives. A chiral aziridine would produce a characteristic CD spectrum, known as a Cotton effect, at the absorption wavelength of its chromophores. The sign and magnitude of the Cotton effect can be used to determine the absolute stereochemistry of the molecule and to study its interactions with other chiral molecules or biological targets.

Synthetic Utility of Aziridines, Including Ethyl Aziridin 1 Ylacetate, As Versatile Building Blocks

Construction of Nitrogen-Containing Heterocycles

The high reactivity of the aziridine (B145994) ring makes it an excellent starting point for the construction of other nitrogen-containing heterocyclic systems. Through various reaction pathways, the three-membered ring can be expanded or incorporated into larger, more complex structures.

Synthesis of Oxazoline (B21484) Derivatives

Oxazoline derivatives are a significant class of five-membered heterocycles containing both nitrogen and oxygen, found in various natural products and pharmaceuticals. nih.gov A notable method for synthesizing these compounds involves the reaction of aziridines with ketenes. Specifically, ethyl 2-(oxazolin-2-yl)alkanoates can be efficiently synthesized through an electrophilic ring expansion of 2-arylaziridines with alkoxycarbonylketenes, generated from alkyl 2-diazo-3-oxoalkanoates. nih.govnih.gov This reaction proceeds cleanly under microwave heating without the need for any catalysts or activators. nih.govbeilstein-archives.org

The reaction of ethyl 2-diazo-3-oxobutanoate with 2-phenylaziridine (B142167) serves as a model for this transformation, yielding the corresponding oxazoline derivative in good yield. beilstein-archives.org The versatility of this method is demonstrated by its applicability to the synthesis of 2-(oxazolin-2-yl)alkanamides and 1-(oxazolin-2-yl)alkylphosphonates as well. nih.gov

Table 1: Synthesis of Oxazoline Derivatives from Aziridines

Aziridine Reactant Keten Precursor Product Yield (%) Reference
2-Phenylaziridine Ethyl 2-diazo-3-oxobutanoate Ethyl 2-(5-phenyl-4,5-dihydrooxazol-2-yl)acetate Good beilstein-archives.org
2-Arylaziridines Alkyl 2-diazo-3-oxoalkanoates Alkyl 2-(oxazolin-2-yl)alkanoates Good to Excellent nih.govnih.gov
2-Arylaziridines Diethyl 1-diazo-2-oxopropylphosphonate Diethyl 1-(oxazolin-2-yl)alkylphosphonates 92 beilstein-archives.org

Formation of Pyrrolidines and Piperidines

Pyrrolidines and piperidines are five and six-membered saturated nitrogen heterocycles, respectively, that form the core of many alkaloids and pharmaceuticals. organic-chemistry.orgnih.gov Aziridines serve as valuable precursors for both of these ring systems through various synthetic strategies.

One common approach to synthesizing pyrrolidines is the [3+2] cycloaddition reaction of aziridines with alkenes or alkynes. acs.orgacs.org In this reaction, the aziridine ring opens to form an azomethine ylide, which then reacts with a dipolarophile to form the five-membered ring. nih.govrsc.org For instance, a cationic manganese porphyrin catalyst can facilitate the formal [3+2] cycloaddition between aziridines and styrenes to produce pyrrolidines. organic-chemistry.org

Piperidines can be synthesized from aziridines through ring-expansion reactions. For example, the alkylative ring-opening of a bicyclic aziridinium (B1262131) ion, generated from a 4-hydroxybutylaziridine, with an organocopper reagent can yield 2-alkylsubstituted piperidines. researchgate.net Another method involves the ring expansion of 4-[(2R)-1-[(1R)-1-phenylethyl]aziridin-2-yl]butyl tosylate, which proceeds through the formation of a transient bicyclic aziridinium salt. researchgate.net

Table 2: Synthesis of Pyrrolidines and Piperidines from Aziridines

Starting Aziridine Reagent(s) Product Heterocycle Key Transformation Reference
General Aziridines Alkenes/Alkynes Pyrrolidines [3+2] Cycloaddition acs.orgacs.org
4-Hydroxybutylaziridine Organocopper reagent 2-Alkylpiperidines Alkylative ring-opening researchgate.net
4-[(2R)-1-[(1R)-1-Phenylethyl]aziridin-2-yl]butyl tosylate - Substituted Piperidine (B6355638) Ring expansion via bicyclic aziridinium ion researchgate.net

Access to Azetidines

Azetidines, four-membered saturated nitrogen heterocycles, are important structural motifs in medicinal chemistry. magtech.com.cnrsc.org While less common than five- and six-membered rings, their synthesis from aziridines represents a valuable ring-expansion strategy. One method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which can be generated under microwave irradiation using alumina (B75360) as a solid support, to produce 1-arenesulfonylazetidines. organic-chemistry.org Additionally, ring expansion of a diazo-aziridine, formed in situ, can lead to the formation of 2-azetines under copper-catalyzed conditions. nih.gov

Generation of β-Pyridylethylamines

The synthesis of β-pyridylethylamines from aziridines highlights the versatility of these three-membered rings as precursors to more complex amine structures. While direct methods starting from ethyl aziridin-1-ylacetate are not extensively detailed, the general reactivity of aziridines suggests plausible routes. For instance, the ring-opening of an aziridine with a pyridine-based nucleophile, or the coupling of a pre-functionalized aziridine with a pyridine (B92270) derivative, could lead to the desired β-pyridylethylamine skeleton.

Enantiopure Aziridines in Asymmetric Synthesis

Chiral aziridines are powerful intermediates in asymmetric synthesis, allowing for the stereocontrolled introduction of nitrogen-containing functionalities. nih.govnih.gov The use of enantiopure aziridines, such as those derived from this compound, enables the synthesis of optically active products with high enantiomeric excess.

A key strategy involves the stereospecific and regioselective ring-opening of chiral aziridines. mdpi.com For example, the ring-opening of enantiopure aziridines with organolithium reagents in the presence of boron trifluoride has been shown to produce a variety of enantiopure 2-arylethylamines in high yields and enantiomeric excess. mdpi.com Furthermore, the catalytic asymmetric aziridination of alkynyl imines with diazo compounds can produce cis-substituted alkynyl aziridines with high enantiomeric induction. nih.gov Remarkably, by using the same enantiomer of a chiral catalyst, it is possible to obtain both enantiomers of the cis-aziridine product by simply changing the diazo compound. nih.gov

Table 3: Asymmetric Synthesis Utilizing Enantiopure Aziridines

Chiral Aziridine Type Reaction Product Type Key Feature Reference
N-Sulfinyl Aziridine 2-phosphonates Ring-opening α-Amino phosphonates High enantiomeric purity nih.gov
Chiral Aziridines Ring-opening with organolithiums Enantiopure 2-arylethylamines High yield and ee mdpi.com
Alkynyl Aziridines Catalytic asymmetric aziridination Both enantiomers of cis-aziridines Switch of enantioselectivity with different diazo compounds nih.gov
N-(1-Phenylethyl)aziridine-2-carboxylates Various transformations Biologically active compounds Chiral auxiliary nih.gov

Precursors for Complex Amine Products and Scaffolds

The strained nature of the aziridine ring makes it an excellent electrophile, readily undergoing ring-opening reactions with a wide range of nucleophiles to produce complex amine products and scaffolds. acs.orgnih.gov This reactivity is fundamental to the synthetic utility of aziridines.

Activated aziridines, such as those with an N-tosyl or N-acyl group, react readily with nucleophiles. acs.org However, even non-activated aziridines can be made to react by using a suitable electrophile to activate the nitrogen atom, forming a more reactive aziridinium ion. nih.govresearchgate.net This alkylative aziridine ring-opening provides a convenient route for the synthesis of various N-alkylated amine-containing molecules. nih.gov For example, the reaction of an aziridine with an alkyl triflate can generate a stable aziridinium ion, which can then be opened by an external nucleophile like acetate (B1210297) or azide (B81097). nih.govresearchgate.net

The [3+2] cycloaddition of aziridines with various dipolarophiles, such as nitriles, is another powerful method for creating complex nitrogen-containing scaffolds. acs.orgresearchgate.net Although nitriles are generally poor dipolarophiles, the reaction can be effectively promoted by Lewis acids, leading to the formation of imidazolines. acs.org

Tandem and Cascade Reactions Involving Aziridines

Tandem and cascade reactions, also known as domino reactions, represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecular architectures from simple precursors in a single operation. youtube.com These processes involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding one, thus avoiding the need for isolation of intermediates and purification steps. Aziridines, particularly those activated by an electron-withdrawing group on the nitrogen atom, such as the ethoxycarbonyl group in this compound, are excellent substrates for designing such sequences due to their inherent ring strain and susceptibility to nucleophilic attack.

The activation of the aziridine ring by an N-acyl group, like the one present in this compound, enhances its reactivity towards nucleophiles and facilitates ring-opening, which is often the initiating step in a cascade sequence. This initial ring-opening can generate a reactive intermediate, such as an enolate or an ylide, which can then participate in subsequent intramolecular or intermolecular reactions.

A notable example of a cascade process involving activated aziridines is the palladium-catalyzed transformation of tricyclic aziridines into complex tetracyclic amine scaffolds. nih.govresearchgate.net This sequence involves a diverted Tsuji-Trost reaction followed by an intramolecular Diels-Alder reaction. nih.gov Although specific examples with this compound are not detailed in the reviewed literature, the reactivity of other N-acyl aziridines in this type of cascade provides a clear indication of the potential synthetic utility. For instance, N-acetyl and N-carbamoyl protected aziridines have been shown to undergo this transformation efficiently.

Multicomponent reactions (MCRs) are another important class of cascade reactions where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. mdpi.comebrary.net N-protected aziridines can participate in such reactions, acting as key building blocks for the synthesis of diverse heterocyclic structures. mdpi.com For example, the reaction of an N-tosylaziridine with an aryne, generated in situ, and an aldehyde leads to the formation of multisubstituted α-amino epoxides through a cascade process. mdpi.com

The following table summarizes representative tandem and cascade reactions involving N-activated aziridines, illustrating the versatility of this class of compounds in the rapid assembly of complex molecules. While direct data for this compound is limited in the provided search results, the reactivity of analogous N-acyl and N-sulfonyl aziridines serves as a strong predictor for its behavior in similar transformations.

Reaction Type Aziridine Substrate Reactants Catalyst/Conditions Product Yield (%) Ref.
Palladium-Catalyzed CascadeTricyclic N-COMe AziridineAllyl acetatePd(OAc)2, PPh3, Dioxane, 100 °CTetracyclic Amine75 nih.govresearchgate.net
Palladium-Catalyzed CascadeTricyclic N-CONHEt AziridineAllyl acetatePd(OAc)2, PPh3, THF, 70 °CTetracyclic Amine72 nih.govresearchgate.net
Three-Component Reaction2-Phenyl-N-tosylaziridineAryne, AldehydeCsF, 18-crown-6, MeCN, rtα-Amino Epoxide78 mdpi.com
Tandem Ring-Opening/CyclizationN-TosylaziridinesTerminal AlkynoatesEt3N, MeCN, 80 °CFunctionalized Enamines65-85 nih.gov

Strategic Applications in Medicinal Chemistry and Bioactive Molecule Design

Aziridines as Key Intermediates in Drug Discovery and Development

Aziridines are considered important intermediates in the synthesis of nitrogen-containing compounds due to the high reactivity of their three-membered ring. researchgate.net This reactivity allows for facile ring-opening reactions with various nucleophiles, providing a pathway to diverse and complex molecular architectures. researchgate.net The aziridine (B145994) ring is a feature of several natural products with potent biological activities, including antitumor and antimicrobial properties, such as the mitomycins and azinomycins. researchgate.netnih.gov

The presence of an activating group on the aziridine nitrogen, such as the ethoxycarbonylmethyl group in ethyl aziridin-1-ylacetate, influences the regioselectivity of the ring-opening, making these intermediates particularly useful in targeted synthesis. nih.gov The general class of aziridine-containing compounds has been explored for a range of pharmacological activities, underscoring their potential as drug prototypes. nih.gov The ability to introduce the aziridine moiety and then elaborate it into more complex structures is a key strategy in modern drug discovery. wikipedia.org

Design and Synthesis of Hybrid Structures with Aziridine Moieties

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug design to develop compounds with improved affinity, efficacy, and selectivity. nih.govmdpi.com Hybrid molecules can exhibit dual or multiple modes of action, potentially overcoming drug resistance. mdpi.com

While no specific hybrid structures derived from this compound are detailed in the available literature, its structure lends itself to such a design strategy. The ethyl acetate (B1210297) portion could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with another bioactive molecule (e.g., an amine-containing drug) via an amide linkage. For instance, hybrid compounds have been created by linking moieties like 1,2,3,4-tetrahydroisoquinoline (B50084) with coumarins or non-steroidal anti-inflammatory drugs (NSAIDs) with pyrrolizidine (B1209537) scaffolds. nih.gov This approach suggests a clear pathway for designing novel therapeutics based on an this compound core.

Aziridine Scaffolds in the Synthesis of Amino Acid Analogues

Aziridine-2-carboxylates are well-established precursors for the synthesis of a variety of amino acids and their derivatives. nih.gov The ring-opening of these aziridines can be achieved with high stereoselectivity, yielding vicinal amino alcohols and other important building blocks for amino acid synthesis. nih.gov

For example, N-(1-phenylethyl)aziridine-2-carboxylate esters have been successfully used in the synthesis of hydroxy amino acids and their precursors. nih.gov The strategy involves the regioselective opening of the aziridine ring, which allows for the introduction of various functional groups. nih.gov By analogy, this compound, through appropriate synthetic transformations, could serve as a valuable chiron for producing non-proteinogenic amino acids, which are of great interest in peptide-based drug design and for probing biological processes.

Integration of Aziridine Motifs into Polyazaheterocycles

The synthesis of polyazaheterocycles, which are cyclic compounds containing multiple nitrogen atoms, is a significant area of medicinal chemistry as these scaffolds are present in numerous bioactive molecules. The integration of aziridine motifs into these larger ring systems can be achieved through ring-expansion reactions. The inherent strain of the aziridine ring makes it a suitable starting point for constructing larger heterocyclic frameworks such as piperidines, piperazines, and benzodiazepines. researchgate.net

Applications in the Synthesis of Natural Product Congeners

The synthesis of natural products and their analogues (congeners) is a crucial endeavor in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. Aziridines are important intermediates in the synthesis of various natural products, including alkaloids like (-)-cathinone and sphingolipids. researchgate.netnih.gov

The use of chiral aziridine esters, such as N-(1-phenylethyl)aziridine-2-carboxylates, has been demonstrated in the total synthesis of several biologically active compounds. nih.gov These syntheses take advantage of the stereocontrolled transformations of the aziridine ring to build up the complex architecture of the natural product. nih.gov Following these established synthetic routes, this compound could potentially be employed as a versatile building block for the synthesis of congeners of known natural products, leading to the discovery of new therapeutic agents. unina.it

Future Research Trajectories in Ethyl Aziridin 1 Ylacetate and Aziridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary thrust in modern chemical synthesis is the development of environmentally benign and efficient processes. In aziridine (B145994) chemistry, this involves moving away from classical methods that may use hazardous reagents or produce significant waste. Future research is intensely focused on creating sustainable synthetic routes.

One major area of development is flow chemistry . Continuous-flow systems offer enhanced control over reaction parameters like temperature and mixing, which is crucial for managing the often-exothermic or hazardous reactions involved in creating strained rings like aziridines. nih.gov This technology not only improves safety but also facilitates scalability. For instance, a mixed flow-batch approach has been developed for synthesizing functionalized NH-aziridines from vinyl azides using cyclopentyl methyl ether (CPME), an environmentally friendly solvent. nih.gov Similarly, continuous-flow synthesis of aziridines via palladium-catalyzed C(sp³)–H activation has been demonstrated, showcasing an approach that can be integrated with subsequent derivatization steps. nih.gov

Another key trajectory is the development of metal-free and photocatalytic methods . These approaches aim to replace stoichiometric toxic oxidants and heavy metal catalysts. researchgate.net For example, visible-light-mediated aziridination of alkenes using azoxy-triazenes as a nitrogen source has been reported, which proceeds without any external oxidants, transition metals, or photocatalysts. acs.org This represents a significant step towards greener synthesis, as the only byproduct is benign dinitrogen gas. researchgate.netacs.org

Sustainable ApproachKey FeaturesRepresentative Example
Flow Chemistry Enhanced safety, scalability, and control over hazardous reactions.Synthesis of 2H-azirines and NH-aziridines in a microfluidic reactor. nih.govworktribe.com
Green Solvents Use of environmentally benign solvents to reduce chemical waste and hazard.Cyclopentyl methyl ether (CPME) used for aziridine synthesis. nih.gov
Photocatalysis Utilizes light to drive reactions, often under mild conditions.Light-empowered aziridination of olefins without metal catalysts. acs.org
Metal-Free Catalysis Avoids the use of potentially toxic and expensive heavy metals.Aziridination using N-aminophthalimide, avoiding metal additives. researchgate.net

Expanding the Scope of Regio- and Stereoselective Transformations

The synthetic utility of aziridines, including ethyl aziridin-1-ylacetate, is largely defined by the selective opening of the strained ring. Achieving precise control over which C-N bond is cleaved (regioselectivity) and the resulting stereochemistry is a paramount goal for future research. While traditional ring-opening reactions can be unpredictable, modern catalytic methods are providing solutions. researchgate.net

Palladium-catalyzed cross-coupling reactions, for example, have been shown to proceed with high regioselectivity and stereospecificity. acs.org The oxidative addition of a 2-substituted aziridine to a Pd(0) complex typically occurs at the less sterically hindered carbon atom in a stereoinvertive manner, similar to an S_N2 reaction. researchgate.netacs.org This allows aziridines to be used as "nonclassical alkyl pseudohalides" in a variety of bond-forming reactions. acs.org

The outcome of ring-opening is also heavily influenced by the substituents on the aziridine ring and the nature of the attacking nucleophile and activating electrophile. frontiersin.orgnih.gov For instance, the functional group on a substituent at the C2 position can direct a nucleophile to attack either the C2 or the C3 carbon. frontiersin.orgnih.gov The formation of an intermediate aziridinium (B1262131) ion is a key step, and its structure dictates the subsequent nucleophilic attack pathway. frontiersin.orgnih.gov Future work will continue to explore these relationships to create a predictive framework for designing complex, stereodefined amine structures from simple aziridine precursors.

Controlling FactorInfluence on SelectivityMechanism/Example
Transition-Metal Catalyst Dictates site of oxidative addition and stereochemical outcome.Palladium(0) catalysts promote stereoinvertive ring-opening at the less hindered carbon. acs.org
Ring Substituents Electronic and steric properties direct the nucleophilic attack.A γ-ketone substituent on an aziridine directs ring-opening at the C2 position. frontiersin.orgnih.gov
Electrophile/Lewis Acid Activates the aziridine ring by forming an aziridinium ion intermediate.Formation of an N-acylaziridinium ion can control the regiochemistry of the subsequent ring-opening. nih.gov
Nucleophile The nature of the nucleophile can influence the reaction pathway.Thiophenol is a highly effective nucleophile for regioselective opening at the less substituted carbon. nih.gov

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of reactive intermediates like aziridines. Future research will increasingly rely on advanced computational modeling to accelerate the discovery and optimization of new reactions.

Computational studies are crucial for elucidating complex reaction mechanisms. For instance, in palladium-catalyzed ring-openings, modeling has helped identify transmetalation as the rate-determining step and oxidative addition as the selectivity-determining step. acs.org These models can also reveal the crucial role of seemingly minor components, such as water molecules, in stabilizing intermediates and facilitating key steps. acs.org

Beyond mechanistic elucidation, computational modeling is being used in a predictive capacity to design new processes. A predictive mechanistic model was developed to successfully design a continuous-flow C-H activation process for aziridine synthesis. nih.gov Furthermore, computational studies have been essential in understanding how catalyst-ligand interactions control chemoselectivity, such as favoring aziridination over competing C-H amination reactions by tuning the steric environment at a silver catalyst center. nih.gov This predictive power allows for a more rational, less trial-and-error-based approach to catalyst and reaction development.

Application of ModelingDescriptionImpact on Research
Mechanism Elucidation Maps out the energy profiles of reaction pathways to identify key intermediates and transition states.Explains the origins of regio- and stereoselectivity in Pd-catalyzed reactions. researchgate.netacs.org
Predictive Process Design Used to model and design entire synthetic processes, including flow reactions.Enabled the first-principles design of a continuous-flow C-H activation for aziridine synthesis. nih.gov
Catalyst Optimization Simulates catalyst-substrate interactions to guide the development of more selective catalysts.Explained how ligand-to-metal ratios in Ag catalysis control the switch between aziridination and amination. nih.gov
Rationalizing Reactivity Explains unusual reactivity patterns, such as those in strained bicyclic aziridines.Provided insight into the mechanisms of ring-expansion reactions of "anomalous" aziridines. nih.gov

Exploration of New Catalytic Systems for Aziridine Derivatization

The development of novel catalysts is at the heart of advancing aziridine chemistry. While significant progress has been made with transition metals like palladium, rhodium, and copper, future research is exploring a broader and more sophisticated catalytic toolbox. nih.gov

One promising frontier is synergistic catalysis , where two distinct catalysts work in concert to achieve a transformation that neither could alone. A synergistic palladium and Lewis acid catalytic system has been developed for the synthesis of benzoazepinones from aziridines, where the two catalysts are proposed to activate different parts of the reacting molecules. mdpi.com

Biocatalysis offers another exciting direction, harnessing the exquisite selectivity of enzymes for chemical synthesis. Researchers have identified non-heme iron-containing enzymes from fungi that can catalyze the stereospecific formation of aziridines from free amino acids. cmu.edu Understanding how the enzyme's active site controls this reaction could pave the way for developing new biocatalysts for large-scale, highly selective aziridination. cmu.edu

Finally, photoredox catalysis continues to emerge as a powerful tool. Light-driven processes enable the generation of highly reactive intermediates under mild conditions. acs.org This includes the generation of nitrene radicals for aziridination, offering pathways that are complementary to traditional thermal methods. acs.org

Catalytic SystemDescriptionFuture Potential
Advanced Transition Metals Development of novel ligands and synergistic bimetallic systems (e.g., Pd/Lewis Acid).Greater control over complex transformations and access to novel heterocyclic structures. mdpi.com
Biocatalysis (Enzymes) Use of enzymes (e.g., non-heme iron enzymes) to perform highly stereospecific aziridinations.Sustainable and highly selective synthesis of chiral aziridines for pharmaceutical applications. cmu.edu
Photocatalysis Use of light to generate reactive species for aziridination and derivatization under mild conditions.Metal-free and oxidant-free synthetic routes, expanding the scope of accessible aziridine products. acs.orgacs.org

Rational Design of Aziridine-Containing Architectures for Targeted Applications

Ultimately, the goal of fundamental research in aziridine chemistry is to enable the creation of molecules with specific, valuable functions. Future work will focus on the rational design of aziridine-containing structures for targeted applications, particularly in medicine and materials science.

Aziridines are already recognized as crucial building blocks for synthesizing complex, nitrogen-containing molecules, including alkaloids and other natural products. rsc.orgutoronto.ca The ability to construct stereochemically complex scaffolds from aziridine precursors is a key driver of research. nih.gov

A particularly compelling area is the design of aziridines as bioactive agents . The strained ring is a key pharmacophore in several natural products with antitumor and antibiotic properties. cmu.edu There is significant interest in designing novel aziridine-containing compounds as selective inhibitors of enzymes, such as cysteine proteases, which could lead to new antiviral drugs. nih.gov A tantalizing strategy involves the "aziridination" of known bioactive natural products that contain an epoxide ring, with the hypothesis that the nitrogen-containing ring may lead to more potent or selective biological activity. nih.gov This rational approach, moving from a known template to a novel analog, represents a sophisticated future trajectory in medicinal chemistry.

Targeted ApplicationDesign StrategyExample/Concept
Complex Molecule Synthesis Use of chiral aziridines as versatile building blocks for multi-step syntheses.Synthesis of pyrrolidine (B122466) and piperidine (B6355638) heterocycles via oxidative cycloamination of aziridine-containing olefins. utoronto.ca
Medicinal Chemistry Incorporation of the aziridine moiety as a key pharmacophore for biological activity.Design of aziridine-containing compounds as selective cysteine protease inhibitors for antiviral therapy. nih.gov
Bioactivity Enhancement Strategic replacement of other functional groups (e.g., epoxides) in natural products with aziridines.Proposing the conversion of epoxide-containing natural products to their aziridine analogs to potentially increase potency. nih.gov
Drug Discovery Exploration of high Fsp³ amine chemical space through versatile aziridine transformations.Using "anomalous" aziridines to access densely substituted, stereochemically complex N-heterocycles for biological screening. nih.gov

Q & A

Q. How should researchers address irreproducible yields in this compound multi-step syntheses?

  • Methodological Answer : Systematically isolate intermediates (e.g., via TLC or LC-MS) to identify problematic steps. Optimize quenching conditions (e.g., pH adjustment to prevent back-reactions). Document all variables (e.g., stirring rate, argon purge duration) and use Design of Experiments (DoE) to identify critical factors .

Tables for Key Data

Parameter Analytical Method Acceptance Criteria Reference
PurityHPLC (C18, 254 nm)≥95%
Aziridine ring integrity1^1H NMR (CDCl₃)δ 2.5–3.0 ppm (multiplet)
Thermal stabilityTGA (10°C/min, N₂)Decomposition onset >150°C

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